molecular formula C30H18O4 B12557039 2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione CAS No. 172501-90-5

2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B12557039
CAS No.: 172501-90-5
M. Wt: 442.5 g/mol
InChI Key: PJNIRMCIOYRHJD-UHFFFAOYSA-N
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Description

2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione is a complex polycyclic compound featuring two cyclohexa-2,5-diene-1,4-dione (quinone) cores linked via a para-substituted phenyl group.

Properties

CAS No.

172501-90-5

Molecular Formula

C30H18O4

Molecular Weight

442.5 g/mol

IUPAC Name

2-[4-(3,6-dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C30H18O4/c31-23-15-25(19-7-3-1-4-8-19)29(33)27(17-23)21-11-13-22(14-12-21)28-18-24(32)16-26(30(28)34)20-9-5-2-6-10-20/h1-18H

InChI Key

PJNIRMCIOYRHJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(C2=O)C3=CC=C(C=C3)C4=CC(=O)C=C(C4=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Structural Analysis and Strategic Approaches

The target molecule combines two cyclohexa-dienedione units connected via a central phenyl bridge. Key challenges include:

  • Regioselectivity : Ensuring proper orientation of substituents during cyclization.
  • Oxidative Stability : Maintaining the diketone functionality under reaction conditions.
  • Steric Hindrance : Managing bulky phenyl groups during coupling reactions.

Synthetic Routes

Cross-Coupling Reactions

Palladium-catalyzed aryl-aryl couplings (e.g., Suzuki-Miyaura) are pivotal for linking phenyl groups to the dione core. For example:

Reaction Conditions Yield Source
4-Chlorobenzonitrile + Phenylboronic acid → 4-Cyanobiphenyl Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl, KF, THF, RT 89%

This protocol can be adapted to couple phenyl-dienedione fragments.

Oxidative Cyclization

Oxidation of dihydroxy precursors to form cyclohexa-dienedione moieties is critical. For instance:

Precursor Oxidant Product Yield Source
2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)cyclohexa-2,5-diene-1,4-dione KCN, H₂O/CH₃CN Brominated dione derivative Not reported

KCN-mediated oxidation may facilitate dione formation, though yields require optimization.

Grignard Additions

Organometallic reagents enable alkylation/arylation of ketones. A nonoxidative sequence from employs:

  • Horner-Wadsworth-Emmons Olefination : Forms double bonds.
  • Grignard Addition : Installs substituents onto Weinreb amides.
Step Reagent Conditions Outcome
Olefination LiCl, i-Pr₂NEt Masamune-Roush soft enolization Z/E-mixed alkenes
Grignard Addition RMgX or RLi THF, 0°C → RT Enol ether ketones

Hydrolysis of enol ethers under acidic (HCl) or mild (TsOH) conditions yields diketones.

Key Reaction Pathways

Stepwise Construction of the Dione Core

A biomimetic approach, inspired by Engler’s work on benzofurane-neolignans, could involve:

  • Phenolic Oxidation : Convert dihydroxy precursors to quinones.
  • Lewis Acid-Assisted Cycloaddition : Form the cyclohexa-dienedione ring using a [2+5] strategy.
Example Protocol
Step Reagents/Conditions Product Notes
1. Oxidation RuCl₃, DMF, O₂, 60°C 1,4-Benzoquinone derivative High selectivity reported
2. Cycloaddition AlCl₃, styrene analogs, CH₂Cl₂ Cyclohexa-dienedione core Steric control critical

Aryl-Aryl Coupling for Phenyl Linkage

Palladium-mediated coupling is essential for connecting phenyl groups. A representative method:

Substrate Catalyst System Solvent Yield Source
4-Chlorophenyl-dienedione Pd(OAc)₂, XPhos, KF THF 75–89%

Purification and Characterization

Copper Chelate Precipitation

For diketones, copper chelates enable selective purification:

Method Steps Advantage
Copper Chelation Add Cu(OAc)₂ to crude product Precipitates copper diketonate complexes
Acid Decomposition HCl, Et₂O extraction Recovers pure diketone

Chromatographic Purification

Flash chromatography is widely used:

Stationary Phase Eluent Application
Silica gel Hexane/EtOAc Diketone isolation

Challenges and Optimizations

Stability of Dione Moieties

Aromatic diketones prone to hydration or decomposition require:

  • Low-Temperature Workup : Prevents retro-aldol reactions.
  • Inert Atmosphere : Minimizes oxidation during coupling.

Steric Effects

Bulky tert-butyl groups (as in) or phenyl substituents demand:

  • High-Boiling Solvents (e.g., DMF, toluene).
  • Catalyst Screening : Pd(PPh₃)₄ vs. XPhos ligands.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participate in redox reactions, and form complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the cyclohexadienedione family, which includes derivatives with varying substituents and applications. Below is a detailed comparison with analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Key Properties/Applications Synthesis Challenges Reference
2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione Phenyl at 5- and 6-positions (both rings) Hypothesized redox activity, π-conjugation Multi-step coupling, steric hindrance N/A
2-Methoxy-6-nonyl-cyclohexa-2,5-diene-1,4-dione (MNDD) Methoxy (C-2), nonyl chain (C-6) Natural product, antimicrobial potential Chromatographic isolation [2]
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) Methoxy (C-6), dodecyl chain (C-2) Natural product, HPLC quantification Low yield in extraction [2]
1,4-Disilacyclohexa-2,5-dienes Silicon atoms at 1,4-positions Unique electronic properties, catalysis High reactivity, air sensitivity [3]
1-<5-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-6-methyl-1,4-cyclohexadien-1-yl>-1-propanone Oxazolyl, methyl groups Synthetic intermediate, high-yield routes Complex functional group tolerance [4]

Key Findings :

Substituent Effects :

  • The target compound’s phenyl groups enhance steric bulk and π-conjugation compared to alkyl or methoxy substituents in MNDD/DMDD . This may improve stability but complicate synthesis.
  • Silicon-containing analogs (e.g., 1,4-disilacyclohexa-2,5-dienes) exhibit distinct electronic properties due to Si–Si bonding, enabling applications in catalysis, unlike the all-carbon framework of the target compound .

The oxazolyl-substituted cyclohexadiene in achieves high yields via optimized routes, suggesting that similar strategies (e.g., coupling reactions) might apply to the target compound.

Crystallographic refinement tools like SHELXL () could resolve the target’s structure, though its steric complexity may challenge resolution .

Functional Differences :

  • Natural derivatives (MNDD/DMDD) show bioactivity (e.g., antimicrobial), while the target’s phenyl-rich structure may favor materials science applications (e.g., organic semiconductors).
  • Silicon analogs and oxazolyl derivatives are tailored for catalysis or synthetic intermediates, diverging from the target’s hypothesized roles.

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